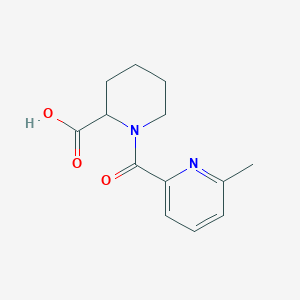
4-iodo-3-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methylpyridine hydrochloride is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the third position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methylpyridine hydrochloride typically involves the iodination of 3-methylpyridine. One common method includes the following steps:
-
Iodination Reaction
Starting Material: 3-Methylpyridine
Reagent: Iodine (I₂)
Catalyst: An oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂)
Solvent: Acetic acid or a similar solvent
Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution of the hydrogen atom at the fourth position with an iodine atom.
-
Formation of Hydrochloride Salt
- The iodinated product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentrations) can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methylpyridine hydrochloride can undergo various chemical reactions, including:
-
Nucleophilic Substitution
- The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Reagents: Sodium azide (NaN₃), potassium thiocyanate (KSCN)
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Cross-Coupling Reactions
- It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds.
Reagents: Boronic acids, alkynes, alkenes
Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄)
Conditions: Often performed in the presence of a base (e.g., potassium carbonate) and a solvent like tetrahydrofuran (THF).
-
Oxidation and Reduction
- The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Reagents: Potassium permanganate (KMnO₄) for oxidation, hydrogen gas (H₂) with a palladium catalyst for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-3-methylpyridine, while a Suzuki coupling with phenylboronic acid would produce 4-phenyl-3-methylpyridine.
Scientific Research Applications
4-Iodo-3-methylpyridine hydrochloride has several applications in scientific research:
-
Organic Synthesis
- It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- Its reactivity in cross-coupling reactions makes it valuable for constructing diverse chemical scaffolds.
-
Medicinal Chemistry
- It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
- Its derivatives have shown potential as inhibitors of specific enzymes and receptors.
-
Material Science
- It is utilized in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
-
Biological Research
- It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Mechanism of Action
The mechanism by which 4-iodo-3-methylpyridine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by:
-
Enzyme Inhibition
- Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
- Example: Inhibition of kinases involved in cell signaling pathways.
-
Receptor Modulation
- Interacting with receptors on cell surfaces to modulate their activity.
- Example: Acting as an agonist or antagonist at neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylpyridine: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
3-Methylpyridine: Lacks the halogen substituent, making it less reactive in certain types of chemical reactions.
4-Iodo-2-methylpyridine: The position of the methyl group is different, which can influence its chemical behavior and reactivity.
Uniqueness
4-Iodo-3-methylpyridine hydrochloride is unique due to the specific positioning of the iodine and methyl groups, which confer distinct reactivity patterns and make it particularly useful in cross-coupling reactions and as a precursor for various functionalized derivatives.
Properties
CAS No. |
159533-70-7 |
|---|---|
Molecular Formula |
C6H7ClIN |
Molecular Weight |
255.48 g/mol |
IUPAC Name |
4-iodo-3-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H6IN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |
InChI Key |
VCUDYTWUOUJPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)I.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



